Bromoxynil octanoate
Overview
Description
Bromoxynil octanoate is a widely used herbicide known for its effectiveness in controlling broad-spectrum broad-leaved weeds in various crops such as corn, sorghum, and wheat . It is an ester derivative of bromoxynil, with an octanoate group attached to the benzonitrile functional group . This compound was first introduced in the 1960s and has since become a crucial tool in modern agriculture due to its potent herbicidal properties .
Mechanism of Action
Target of Action
Bromoxynil octanoate primarily targets a key enzyme in plants . This enzyme plays a crucial role in the plant’s ability to produce protein and grow .
Mode of Action
This compound works by inhibiting this key enzyme . This disruption in the plant’s ability to produce protein leads to stunted growth, effectively killing the weeds while leaving crops unharmed . It is also readily absorbed by plant tissue, meaning it can be quickly transported throughout the weed for fast and effective kill .
Biochemical Pathways
The degradation pathway of this compound involves several steps . The first step is the scission of the ester bond to form bromoxynil . Bromoxynil then transforms to 3,5-dibromo-4-hydroxybenzoic acid due to the hydrolysis of nitriles . Finally, debromination results in the formation of 3-bromo-4-hydroxybenzoic acid .
Result of Action
The result of this compound’s action is the effective control of broad-spectrum broad-leaved weeds in a variety of crops . By inhibiting a key enzyme, it disrupts the plant’s ability to grow, leading to the death of the weed .
Action Environment
This compound’s action, efficacy, and stability can be influenced by environmental factors. It has a low potential for leaching to groundwater based on its chemical properties . It is moderately toxic via the oral route to mammals, is an endocrine disrupting chemical and a skin sensitiser . It is highly toxic to fish and aquatic invertebrates but less so to other aquatic and terrestrial biodiversity .
Biochemical Analysis
Biochemical Properties
Bromoxynil octanoate has been found to interact with a variety of enzymes, proteins, and other biomolecules . For instance, it has been observed that this compound can be degraded by certain strains of bacteria, such as Pseudoxanthomonas sp. X-1 . This strain encodes enzymes belonging to 778 Enzyme Commission (EC) numbers, including eight genes coding esterase, which leads to the ability of this compound degradation .
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Studies are ongoing to understand its effects on localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromoxynil octanoate is synthesized through the esterification of bromoxynil with octanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, this compound is produced by reacting bromoxynil with octanoic acid in the presence of a suitable catalyst. The reaction mixture is heated to a specific temperature to promote esterification. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .
Types of Reactions:
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Bromoxynil and octanoic acid.
Oxidation: Various oxidation products depending on the specific conditions and reagents used.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Bromoxynil octanoate has several applications in scientific research:
Comparison with Similar Compounds
Bromoxynil: The parent compound of bromoxynil octanoate, used in similar applications but with different physical properties.
Bromoxynil heptanoate: Another ester derivative of bromoxynil, with a heptanoate group instead of an octanoate group.
MCPA, dicamba, metsulfuron-methyl, glyphosate, metazachlor, nicosulfuron, and atrazine: Commonly used herbicides that are often combined with this compound to enhance weed control.
Uniqueness: this compound is unique due to its specific ester group, which enhances its solubility in organic solvents and improves the stability of emulsifiable concentrate products . This makes it more effective and easier to handle compared to other bromoxynil derivatives .
Properties
IUPAC Name |
(2,6-dibromo-4-cyanophenyl) octanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Br2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKWXTIYGWPGOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2NO2 | |
Record name | BROMOXYNIL OCTANOATE, [SOLID] | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023932 | |
Record name | Bromoxynil octanoate | |
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Molecular Weight |
403.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Bromoxynil octanoate, [solid] appears as a solid. Used as a selective contact herbicide., Solid; [Merck Index] Nearly white crystalline solid; [MSDSonline] | |
Record name | BROMOXYNIL OCTANOATE, [SOLID] | |
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URL | https://cameochemicals.noaa.gov/chemical/10689 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Bromoxynil octanoate | |
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Flash Point |
102 °F, 39 °C (TCC) | |
Record name | BROMOXYNIL OCTANOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.08 mg/L at 25 °C, In chloroform 800, xylene, dimethylformamide 700, ethyl acetate 620, cyclohexanone 550, carbon tetrachloride 500, n-propanol 120, acetone, ethanol 100 (all in g/L 20-25 °C) | |
Record name | BROMOXYNIL OCTANOATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7308 | |
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Vapor Pressure |
0.0000048 [mmHg], 0.64 mPa (4.8X10-6 mm Hg) at 25 °C | |
Record name | Bromoxynil octanoate | |
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Record name | BROMOXYNIL OCTANOATE | |
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Mechanism of Action |
The pricipal action of the benzonitriles is to uncouple oxidative phosphorylation., Bromoxynil octanoate is a fairly potent mitochondrial uncoupler in vitro with a UC50 value in rat liver mitochondria of 3.2 to 5 micro molar... The signs and symptoms of acute poisoning in vertebrates (including humans) are in reasonable accord with uncoupling being the primary mechanism of toxic action. | |
Record name | BROMOXYNIL OCTANOATE | |
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Color/Form |
Cream, waxy solid, Clear, amber waxy solid | |
CAS No. |
1689-99-2 | |
Record name | BROMOXYNIL OCTANOATE, [SOLID] | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/10689 | |
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Record name | Bromoxynil octanoate | |
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Record name | Bromoxynil octanoate [ISO] | |
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Record name | Octanoic acid, 2,6-dibromo-4-cyanophenyl ester | |
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Record name | Bromoxynil octanoate | |
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Record name | 2,6-dibromo-4-cyanophenyl octanoate | |
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Record name | BROMOXYNIL OCTANOATE | |
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Record name | BROMOXYNIL OCTANOATE | |
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Melting Point |
45-46 °C | |
Record name | BROMOXYNIL OCTANOATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7308 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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